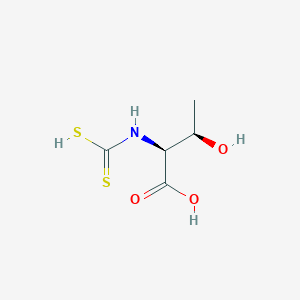
N-(Sulfanylcarbonothioyl)-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Sulfanylcarbonothioyl)-L-threonine is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylcarbonothioyl)-L-threonine typically involves the reaction of L-threonine with a sulfanylcarbonothioylating agent under controlled conditions. One common method includes the use of thiocarbonyl diimidazole as the sulfanylcarbonothioylating agent, which reacts with the amino group of L-threonine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Sulfanylcarbonothioyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted threonine derivatives.
Aplicaciones Científicas De Investigación
N-(Sulfanylcarbonothioyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(Sulfanylcarbonothioyl)-L-threonine involves its interaction with specific molecular targets. The sulfanylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
Comparación Con Compuestos Similares
Similar Compounds
N-(Sulfanylcarbonothioyl)-L-cysteine: Similar structure but with a cysteine backbone.
N-(Sulfanylcarbonothioyl)-L-serine: Similar structure but with a serine backbone.
Uniqueness
N-(Sulfanylcarbonothioyl)-L-threonine is unique due to the presence of both a hydroxyl group and a sulfanylcarbonothioyl group on the threonine backbone
Propiedades
Número CAS |
63767-96-4 |
|---|---|
Fórmula molecular |
C5H9NO3S2 |
Peso molecular |
195.3 g/mol |
Nombre IUPAC |
(2S,3R)-2-(dithiocarboxyamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO3S2/c1-2(7)3(4(8)9)6-5(10)11/h2-3,7H,1H3,(H,8,9)(H2,6,10,11)/t2-,3+/m1/s1 |
Clave InChI |
SJKWEWOQJVBLEU-GBXIJSLDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=S)S)O |
SMILES canónico |
CC(C(C(=O)O)NC(=S)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


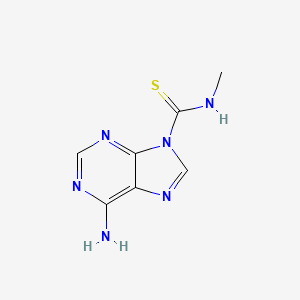

silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
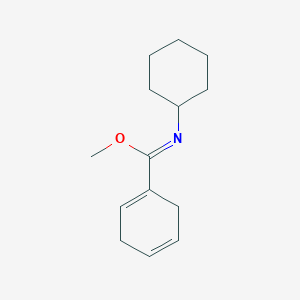
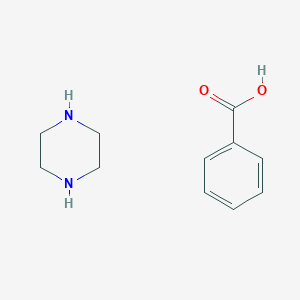

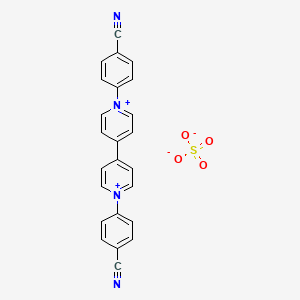
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
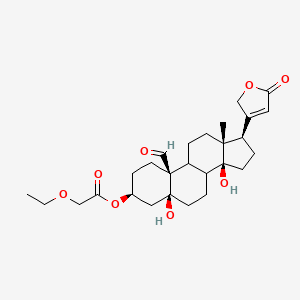
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)


![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
